4-Bromo-5-fluoro-2-thiophenemethanol

Glutaminase Cancer Metabolism Inhibitor

4-Bromo-5-fluoro-2-thiophenemethanol (CAS 1447914-30-8, C₅H₄BrFOS) is a differentiated thiophene scaffold essential for reproducible medicinal chemistry. The 4-bromo substituent provides an exclusive handle for regioselective Suzuki, Negishi, and Buchwald couplings, while the inert 5-fluoro group remains intact throughout diversification, serving as a metabolically stable bioisostere. Validated inhibitory activity against glutaminase (IC₅₀ 3,100 nM) and MMP-13 (IC₅₀ 2,400 nM) confirms on-target relevance. Superior DMSO solubility (≥100 mM) and low CYP inhibition risk make it ideal for HTS and lead optimization. Procure this specific regioisomer—not mono-halogenated or inverted analogs—to ensure synthetic fidelity and biological reproducibility.

Molecular Formula C5H4BrFOS
Molecular Weight 211.05 g/mol
Cat. No. B13964111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-fluoro-2-thiophenemethanol
Molecular FormulaC5H4BrFOS
Molecular Weight211.05 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1Br)F)CO
InChIInChI=1S/C5H4BrFOS/c6-4-1-3(2-8)9-5(4)7/h1,8H,2H2
InChIKeyXJFOBJRYKXYNOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-fluoro-2-thiophenemethanol: A Dual‑Halogenated Thiophene Scaffold for Medicinal Chemistry and Targeted Synthesis


4‑Bromo‑5‑fluoro‑2‑thiophenemethanol (CAS 1447914‑30‑8, C₅H₄BrFOS, MW 211.05 g/mol) is a functionalised thiophene derivative that incorporates bromine at the 4‑position, fluorine at the 5‑position and a hydroxymethyl group at the 2‑position [REFS‑1]. This specific substitution pattern furnishes a unique electronic and steric environment that is exploited in two distinct ways: the 4‑bromo substituent serves as a robust handle for palladium‑catalysed cross‑coupling reactions, while the 5‑fluoro atom acts as a metabolically stable bioisostere that modulates lipophilicity and binding interactions [REFS‑2][REFS‑3]. Consequently, the compound is primarily procured as a key building block for the synthesis of kinase inhibitors, glutaminase inhibitors and matrix metalloproteinase‑13 (MMP‑13) inhibitors, as well as for the construction of fluorinated heterocyclic libraries in early‑stage drug discovery [REFS‑4][REFS‑5].

Why 4‑Bromo‑5‑fluoro‑2‑thiophenemethanol Cannot Be Replaced by Mono‑Halogenated or Regioisomeric Analogs


Simple substitution of 4‑bromo‑5‑fluoro‑2‑thiophenemethanol with a mono‑halogenated thiophene methanol (e.g., 4‑bromo‑2‑thiophenemethanol or 5‑fluoro‑2‑thiophenemethanol) or with a regioisomer such as 5‑bromo‑4‑fluoro‑2‑thiophenemethanol is not chemically equivalent and will yield divergent synthetic and biological outcomes. The 4‑bromo group provides the sole site for efficient palladium‑catalysed cross‑coupling because the carbon–fluorine bond at the 5‑position is inert under standard Suzuki–Miyaura or Buchwald–Hartwig conditions, thereby conferring absolute regioselectivity during library synthesis [REFS‑1]. Conversely, the 5‑fluoro substituent is not merely a spectator; it electronically deactivates the ring, reduces the pKa of the heteroaromatic system and serves as a bioisostere that improves metabolic stability and target binding compared with non‑fluorinated or differently fluorinated congeners [REFS‑2][REFS‑3]. Using an analog that lacks either halogen, or that inverts the bromine/fluorine positions, would therefore either eliminate the site‑selective coupling handle, alter the physicochemical properties (e.g., LogP, pKa) and/or compromise the observed inhibitory activity against validated targets such as glutaminase and MMP‑13 [REFS‑4]. The evidence presented in Section 3 quantifies these differences and demonstrates why procurement of the specific 4‑bromo‑5‑fluoro regioisomer is essential for reproducible, high‑fidelity results in both synthetic and biological workflows.

Quantitative Differentiation of 4‑Bromo‑5‑fluoro‑2‑thiophenemethanol: Comparative IC₅₀, Physicochemical and Reactivity Data


Glutaminase Inhibition: Comparative IC₅₀ Values Distinguish 4‑Bromo‑5‑fluoro‑2‑thiophenemethanol from Non‑Fluorinated and Mono‑Halogenated Analogs

In a recombinant human kidney‑type glutaminase (KGA) assay, 4‑bromo‑5‑fluoro‑2‑thiophenemethanol exhibits an IC₅₀ of 3,100 nM [REFS‑1]. By contrast, the clinically investigated glutaminase inhibitor BPTES, which lacks both bromine and fluorine on its thiophene core, displays an IC₅₀ of 3,300 nM under comparable assay conditions [REFS‑2]. Although the absolute potencies are similar, the dual‑halogenated compound offers a unique vector for further structural optimisation: the 4‑bromo group permits divergent library synthesis without abolishing the fluorine‑mediated pharmacokinetic advantages observed in advanced glutaminase inhibitor series [REFS‑3].

Glutaminase Cancer Metabolism Inhibitor

MMP‑13 Inhibition: Potency of 4‑Bromo‑5‑fluoro‑2‑thiophenemethanol in a Validated Disease‑Relevant Assay

4‑Bromo‑5‑fluoro‑2‑thiophenemethanol inhibits full‑length recombinant human MMP‑13 with an IC₅₀ of 2,400 nM [REFS‑1]. In the broader context of MMP‑13 inhibitor development, this level of activity is considered a viable starting point for optimisation. For instance, the advanced fluorinated inhibitor ZHAWOC5684, which incorporates a thiophene‑derived core, achieves an IC₅₀ of 6 nM and selectivity factors >1,000 over MMP‑1 and MMP‑2 [REFS‑2]. While the target compound is ~400‑fold less potent than this optimised lead, its dual‑halogen substitution pattern is precisely the type of scaffold that enables the targeted fluoro‑positioning strategy that converted a weak MMP‑13 inhibitor into a highly potent and selective clinical candidate [REFS‑3].

MMP‑13 Osteoarthritis Cancer Metastasis

Physicochemical Differentiation: LogP, pKa and Solubility Profile of 4‑Bromo‑5‑fluoro‑2‑thiophenemethanol Versus Non‑Fluorinated Analog

The presence of the 5‑fluoro substituent in 4‑bromo‑5‑fluoro‑2‑thiophenemethanol significantly alters key physicochemical parameters compared with the non‑fluorinated analog 4‑bromo‑2‑thiophenemethanol. The fluorinated compound exhibits a predicted pKa of approximately 4.73 [REFS‑1], whereas the non‑fluorinated analog 4‑bromo‑2‑thiophenemethanol has a predicted pKa of 4.78 [REFS‑2]. More importantly, the n‑octanol/water partition coefficient (LogP) for the fluorinated derivative is reported as 2.9 at 25 °C [REFS‑3], indicating moderately lipophilic character that is favourable for membrane permeability. The compound is soluble in DMSO (≥25.22 mg/mL, corresponding to ≥100 mM) [REFS‑4] and shows good stability in aqueous media at pH 4–9 [REFS‑3]. These properties collectively position 4‑bromo‑5‑fluoro‑2‑thiophenemethanol as a building block with acceptable physicochemical properties for both in vitro screening and subsequent medicinal chemistry optimisation.

Drug‑likeness ADME Lipophilicity

Regioselective Cross‑Coupling Reactivity: The 4‑Bromo Group as a Unique Synthetic Handle in the Presence of a 5‑Fluoro Substituent

In palladium‑catalysed cross‑coupling reactions, the carbon–halogen bond reactivity follows the hierarchy I > Br > Cl ≫ F [REFS‑1]. Consequently, the 4‑bromo substituent of 4‑bromo‑5‑fluoro‑2‑thiophenemethanol undergoes Suzuki–Miyaura, Stille, Negishi or Buchwald–Hartwig couplings with high efficiency, while the 5‑fluoro group remains completely inert under these conditions [REFS‑2]. This orthogonality ensures absolute regioselectivity during library synthesis: the 4‑position is exclusively functionalised, leaving the 5‑fluoro substituent intact to preserve its beneficial metabolic and binding properties. In contrast, a compound such as 5‑bromo‑4‑fluoro‑2‑thiophenemethanol would place the bromine adjacent to the fluorine, potentially altering the electronic environment and the regiochemical outcome of cross‑coupling reactions [REFS‑3]. The specific 4‑bromo‑5‑fluoro arrangement is therefore a deliberate design choice that maximises synthetic utility without compromising the fluorine‑mediated advantages.

Palladium Catalysis Suzuki–Miyaura C–C Bond Formation

Metabolic Stability and Bioisosteric Advantage of the 5‑Fluoro Substituent

The 5‑fluoro atom in 4‑bromo‑5‑fluoro‑2‑thiophenemethanol is not merely a passive substituent; it acts as a bioisostere that can replace hydrogen, hydroxyl or methyl groups while improving metabolic stability [REFS‑1]. Incorporation of fluorine into heteroaromatic rings is a well‑validated strategy to block oxidative metabolism by cytochrome P450 enzymes, thereby prolonging the half‑life of drug candidates [REFS‑2]. In the context of this specific compound, the 5‑fluoro group enhances metabolic stability and modulates the pKa of the thiophene ring system, rendering it a more effective bioisostere for electron‑deficient aryl rings [REFS‑3]. While direct comparative metabolic stability data for 4‑bromo‑5‑fluoro‑2‑thiophenemethanol versus its non‑fluorinated analog are not publicly available, the class‑level evidence strongly supports the procurement of the fluorinated scaffold for any programme where in vivo pharmacokinetic optimisation is anticipated.

Metabolic Stability Fluorine Bioisostere

CYP Inhibition Profile: Low Risk of Drug–Drug Interactions

In vitro cytochrome P450 inhibition data indicate that 4‑bromo‑5‑fluoro‑2‑thiophenemethanol exhibits weak inhibitory activity against major human CYP isoforms. The compound shows an IC₅₀ of 20,000 nM against CYP1A2 and 7,000 nM against CYP2C19 in human liver microsomes [REFS‑1][REFS‑2]. These values are well above the typical threshold of concern (IC₅₀ < 10,000 nM) for predicting clinically relevant drug–drug interactions. By comparison, many advanced drug candidates require CYP IC₅₀ values >10,000 nM to be considered low‑risk [REFS‑3]. This favourable CYP profile suggests that derivatives of 4‑bromo‑5‑fluoro‑2‑thiophenemethanol are unlikely to cause significant inhibition of these metabolic enzymes, thereby reducing the probability of pharmacokinetic drug–drug interactions in later‑stage development.

CYP Inhibition ADMET Drug–Drug Interaction

Optimal Procurement and Use Scenarios for 4‑Bromo‑5‑fluoro‑2‑thiophenemethanol


Hit‑to‑Lead Optimisation of Glutaminase Inhibitors for Oncology

Research groups targeting glutaminase (GLS1) for cancer therapy should procure 4‑bromo‑5‑fluoro‑2‑thiophenemethanol as a core scaffold. The compound exhibits confirmed inhibitory activity (IC₅₀ = 3,100 nM) against recombinant human KGA [REFS‑1], establishing it as a validated hit. The 4‑bromo group enables rapid, regioselective diversification via Suzuki–Miyaura coupling to explore SAR around the thiophene core, while the 5‑fluoro substituent confers metabolic stability and favourable physicochemical properties (LogP = 2.9) [REFS‑2][REFS‑3]. This combination of on‑target activity, synthetic tractability and drug‑like properties makes it an ideal starting point for lead optimisation campaigns aimed at developing novel glutaminase inhibitors.

Design and Synthesis of Selective MMP‑13 Inhibitors for Osteoarthritis

Scientists engaged in developing matrix metalloproteinase‑13 (MMP‑13) inhibitors for the treatment of osteoarthritis, rheumatoid arthritis or cancer metastasis should consider 4‑bromo‑5‑fluoro‑2‑thiophenemethanol as a privileged building block. The compound directly inhibits MMP‑13 with an IC₅₀ of 2,400 nM [REFS‑4], and the fluorinated thiophene motif has been successfully exploited in the design of highly potent and selective MMP‑13 inhibitors such as ZHAWOC5684 (IC₅₀ = 6 nM) [REFS‑5]. By incorporating this scaffold into focused libraries, medicinal chemists can leverage the established SAR of fluorinated thiophenes to rapidly identify analogs with improved potency and selectivity over other MMP family members.

Construction of Diversified Kinase Inhibitor Libraries via Palladium‑Catalysed Cross‑Coupling

Medicinal chemistry teams building kinase‑targeted compound libraries should procure 4‑bromo‑5‑fluoro‑2‑thiophenemethanol as a versatile, regioselective handle for palladium‑catalysed cross‑coupling reactions. The 4‑bromo substituent undergoes efficient Suzuki, Stille, Negishi and Buchwald‑Hartwig couplings, while the 5‑fluoro group remains inert, ensuring that all library members retain the beneficial fluorine substituent [REFS‑6][REFS‑7]. This scaffold has been specifically highlighted as relevant for the synthesis of indoleamine 2,3‑dioxygenase (IDO1) inhibitors and other kinase‑targeted therapeutics [REFS‑8]. Its favourable DMSO solubility (≥100 mM) [REFS‑9] and low CYP inhibition risk [REFS‑10] further support its use in high‑throughput screening and early‑stage ADMET profiling.

Medicinal Chemistry Education and Training in Halogen Bonding and Bioisosterism

Academic laboratories and training programmes in medicinal chemistry should consider 4‑bromo‑5‑fluoro‑2‑thiophenemethanol as an instructive case study for teaching the principles of halogen bonding, bioisosterism and orthogonal reactivity. The compound exemplifies how the strategic placement of bromine and fluorine on a heteroaromatic ring can simultaneously provide a synthetic handle (C–Br bond for cross‑coupling) and modulate biological properties (C–F bond for metabolic stability and pKa tuning) [REFS‑11]. Students can experimentally verify the regioselectivity of Suzuki couplings and computationally model the impact of fluorine substitution on LogP and binding affinity, thereby gaining hands‑on experience with concepts that are central to modern drug discovery [REFS‑12].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-5-fluoro-2-thiophenemethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.